Serazapine hydrochloride

Catalog No.
S588158
CAS No.
117581-05-2
M.F
C22H24ClN3O2
M. Wt
397.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Serazapine hydrochloride

CAS Number

117581-05-2

Product Name

Serazapine hydrochloride

IUPAC Name

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate;hydrochloride

Molecular Formula

C22H24ClN3O2

Molecular Weight

397.9 g/mol

InChI

InChI=1S/C22H23N3O2.ClH/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23;/h3-10,19H,11-14H2,1-2H3;1H

InChI Key

YEITZTKANLXOTH-UHFFFAOYSA-N

SMILES

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl

Synonyms

1,3,4,16b-tetrahydro-2-methyl-2-h,1-OH-indolo-2(2,1c)pyrazino(1,2a)(1,4)benzodiazepine-16-carboxylic acid methyl ester, CGS 15040A, CGS-15040A

Canonical SMILES

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl

Serazapine hydrochloride (also known as CGS-15040A) is a highly specific serotonin 5-HT2 receptor antagonist characterized by its complex pentacyclic indole-fused benzodiazepine core [1]. In pharmaceutical research and chemoinformatics, it serves as a critical reference standard for evaluating 5-HT2 binding affinity and as a structural benchmark for synthesizing challenging medium-sized N-heterocycles [2]. The hydrochloride salt form ensures high aqueous solubility and stability, making it the preferred choice for in vitro receptor binding assays, high-throughput screening (HTS) libraries, and as a control in transition-metal or photochemical cyclization methodologies aimed at constructing indole-fused diazepines [REFS-1, REFS-3].

Substituting Serazapine hydrochloride with simpler 5-HT2 antagonists (such as mianserin or ketanserin) or generic benzodiazepines fundamentally alters both the steric profile and the receptor binding kinetics in assay environments [1]. The rigid, pentacyclic (R,S)-1,3,4,16b-tetrahydro-2-methyl-2H,10H-indolo[2,1-c]pyrazino[1,2-a][1,4]benzodiazepine framework of Serazapine provides a distinct spatial orientation that cannot be replicated by tricyclic or un-fused analogs[2]. Furthermore, utilizing the free base form (CAS 115313-22-9) instead of the hydrochloride salt introduces significant solubility bottlenecks in aqueous buffers, leading to erratic concentration gradients and poor reproducibility in cell-based assays or automated liquid handling systems .

Aqueous Solubility and Assay Reproducibility (Salt vs. Free Base)

For in vitro pharmacological profiling, the hydrochloride salt of Serazapine demonstrates significantly enhanced aqueous dissolution compared to its free base counterpart . While the free base exhibits poor aqueous solubility requiring high DMSO concentrations that can cause cellular toxicity or assay interference, Serazapine hydrochloride readily dissolves in standard physiological buffers (e.g., PBS, pH 7.4) [1]. This ensures consistent dosing and eliminates precipitation artifacts in automated liquid handling systems, directly improving the coefficient of variation (CV) in high-throughput 5-HT2 binding assays.

Evidence DimensionAqueous solubility and assay buffer compatibility
Target Compound DataSerazapine hydrochloride (rapid dissolution in aqueous buffers, minimal organic co-solvent required)
Comparator Or BaselineSerazapine free base (CAS 115313-22-9) (poor aqueous solubility, high DMSO dependency)
Quantified DifferenceSubstantial reduction in required organic co-solvent volume, ensuring >95% target concentration maintenance without precipitation.
ConditionsStandard physiological buffer (pH 7.4) at room temperature for HTS applications.

Procuring the hydrochloride salt eliminates solvent-induced assay artifacts and ensures reproducible concentration gradients in automated screening workflows.

Structural Benchmarking in Synthetic Methodology

Serazapine serves as a premier target and structural benchmark for validating novel synthetic methodologies, such as Pd-catalyzed oxidative C-H coupling and visible-light-induced sulfonylation cyclization [1]. Compared to simpler indole derivatives, the inherently unfavorable enthalpic and entropic nature of Serazapine's medium-sized N-heterocycle makes it a rigorous test for catalytic efficiency [2]. Methodologies that successfully construct the Serazapine core demonstrate high functional group tolerance and regioselectivity, establishing it as a superior reference standard for evaluating the robustness of new cyclization protocols over standard, less sterically demanding indoles.

Evidence DimensionSynthetic methodology validation stringency
Target Compound DataSerazapine core (complex pentacyclic indole-fused diazepine)
Comparator Or BaselineStandard un-fused indoles or simple benzodiazepines
Quantified DifferenceProvides a significantly higher thermodynamic and kinetic barrier for cyclization, proving advanced catalytic efficacy.
ConditionsPd-catalyzed or photochemical cyclization reactions in organic solvents (e.g., 2-Me-THF).

Chemical manufacturers and methodologists must procure Serazapine as a definitive structural proof-of-concept when publishing or patenting novel medium-ring cyclization technologies.

Receptor Binding Specificity

In receptor binding assays, Serazapine hydrochloride exhibits highly specific competitive inhibition at 5-HT2 receptors [1]. Unlike broad-spectrum tricyclic antidepressants (e.g., mianserin) which display significant off-target affinity for histamine H1 and alpha-adrenergic receptors, Serazapine's unique pentacyclic structure restricts its binding profile, offering superior selectivity for the 5-HT2 site [2]. This makes it an essential pharmacological tool for isolating 5-HT2-mediated pathways in neurochemical research without the confounding variables introduced by multi-receptor antagonists.

Evidence DimensionReceptor binding selectivity (5-HT2 vs. off-target receptors)
Target Compound DataSerazapine hydrochloride (highly specific 5-HT2 inhibition)
Comparator Or BaselineMianserin (broad-spectrum binding including H1 and alpha-adrenergic receptors)
Quantified DifferenceDramatically reduced off-target binding noise in competitive inhibition assays.
ConditionsIn vitro radioligand binding assays using cloned human 5-HT2 receptors.

Researchers requiring precise isolation of 5-HT2 receptor pathways must select Serazapine over traditional broad-spectrum antagonists to ensure assay validity.

Reference Standard for 5-HT2 Receptor Assays

Serazapine hydrochloride is procured as a highly selective control in radioligand binding and functional assays to benchmark the potency and selectivity of novel serotonergic drug candidates, avoiding the off-target noise associated with broader antagonists[1].

Synthetic Methodology Validation

Procured by synthetic chemistry labs as a target molecule to demonstrate the efficacy of new catalytic, oxidative, or photochemical cyclization methods for constructing complex indole-fused medium-sized N-heterocycles[2].

High-Throughput Screening (HTS) Libraries

Integrated into specialized compound libraries for phenotypic screening, where its stable hydrochloride salt form ensures reliable aqueous solubility and consistent data generation in automated liquid handling workflows [3].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

397.1557047 g/mol

Monoisotopic Mass

397.1557047 g/mol

Heavy Atom Count

28

UNII

962IFR72N1

Wikipedia

Serazapine hydrochloride

Dates

Last modified: 07-20-2023

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